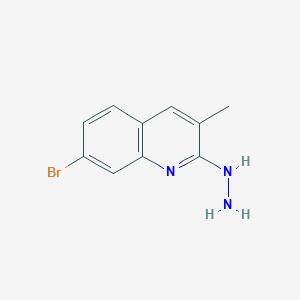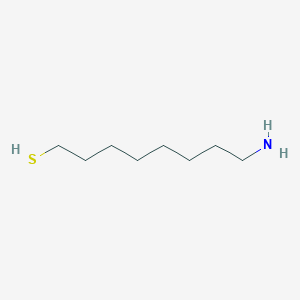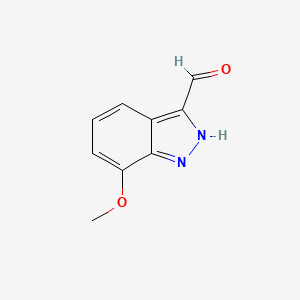
2,4-Dichlorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobutanoic acid is an organic compound with the molecular formula C4H6Cl2O2 It is a derivative of butanoic acid, where two hydrogen atoms are replaced by chlorine atoms at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Halogenation of Butanoic Acid: One common method involves the halogenation of butanoic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Grignard Reaction: Another method involves the use of a Grignard reagent, where a suitable precursor like 2,4-dichlorobutanal is reacted with magnesium in an ether solution, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced catalysts can further enhance production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, amines, thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
科学研究应用
2,4-Dichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: In biological studies, it can be used to investigate the effects of halogenated compounds on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of drugs that require halogenated precursors.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism by which 2,4-dichlorobutanoic acid exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of electron-withdrawing chlorine atoms can influence the reactivity of the molecule, making it more susceptible to nucleophilic attack. In biological systems, these chlorine atoms can interact with enzymes or receptors, potentially inhibiting their activity or altering metabolic pathways.
相似化合物的比较
2,3-Dichlorobutanoic Acid: Similar structure but with chlorine atoms at the 2nd and 3rd positions.
2,4-Dichloropentanoic Acid: An extended carbon chain with similar chlorine substitution.
2,4-Dichlorophenoxyacetic Acid: A phenoxyacetic acid derivative with similar chlorine substitution.
Uniqueness: 2,4-Dichlorobutanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
2,4-dichlorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMTUXTVCDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)

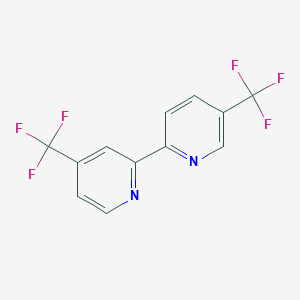
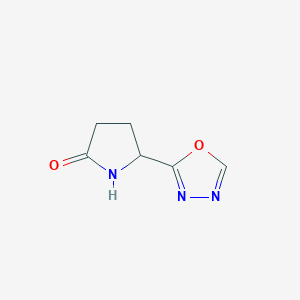


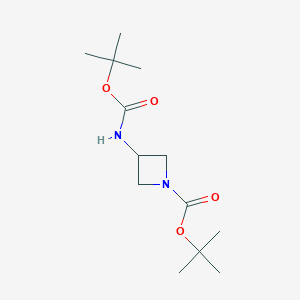
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
